Tenacissoside G

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H64O14 |

|---|---|

Molekulargewicht |

792.9 g/mol |

IUPAC-Name |

[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11-/t22-,23-,25+,26+,27-,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

InChI-Schlüssel |

OHDJGUWKOIBIKY-FTVBGCRBSA-N |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tenacissoside G: A Technical Whitepaper on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G is a C21 steroidal glycoside that has been isolated from the traditional medicinal plant Marsdenia tenacissima. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory and anti-cancer properties. Notably, this compound has demonstrated the ability to reverse paclitaxel (B517696) resistance in ovarian cancer cells and alleviate osteoarthritis symptoms by modulating key signaling pathways. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed experimental protocols related to this compound. It also presents its known biological activities with quantitative data and explores the underlying molecular mechanisms.

Discovery and Natural Source

This compound is a naturally occurring phytochemical found in the stems of Marsdenia tenacissima, a plant belonging to the Asclepiadaceae family.[1][2][3][4][5] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including asthma, trachitis, and certain types of poisoning.[1] The discovery of this compound and other related C21 steroidal glycosides from this plant is a result of modern phytochemical investigations aimed at identifying the bioactive constituents responsible for its therapeutic effects.[1][2][3][4][5]

The isolation and characterization of this compound involve a multi-step process that begins with the extraction of plant material followed by chromatographic purification. The structure of the compound is then elucidated using various spectroscopic techniques.

Physicochemical and Spectral Data

The definitive structural and physicochemical properties of this compound have been established through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Data | Reference |

| Molecular Formula | C42H66O15 | Inferred from MS data |

| Molecular Weight | 810.96 g/mol | Inferred from MS data |

| Mass Spectrometry (ESI-MS/MS) | m/z 815.5 ⟶ 755.5 | [6] |

| 1H NMR (DMSO-d6) | Data not explicitly available in search results. | |

| 13C NMR (DMSO-d6) | Data not explicitly available in search results. |

Experimental Protocols

The following sections detail the representative experimental methodologies for the isolation of this compound and the investigation of its biological activities.

Isolation and Purification of this compound from Marsdenia tenacissima

2.1.1. Plant Material and Extraction

-

Air-dried and powdered stems of Marsdenia tenacissima are subjected to extraction with 95% ethanol (B145695) at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2.1.2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

2.1.3. Chromatographic Purification

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the compounds based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) until pure this compound is obtained.

2.1.4. Structure Elucidation The purified this compound is subjected to spectroscopic analysis to confirm its structure:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and relative stereochemistry.

Experimental Workflow for Isolation of this compound

Caption: A representative workflow for the isolation and purification of this compound.

In Vitro Cytotoxicity and Paclitaxel Resistance Reversal Assay

The following protocol is based on studies investigating the effect of this compound on paclitaxel-resistant ovarian cancer cells.[7][8]

2.2.1. Cell Culture

-

Paclitaxel-resistant human ovarian cancer cell lines (e.g., A2780/T) and their parental sensitive cell lines (e.g., A2780) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2.2.2. Cell Viability Assay (CCK-8)

-

Cells are seeded in 96-well plates at a specific density.

-

After 24 hours of incubation, cells are treated with varying concentrations of this compound, paclitaxel, or a combination of both.

-

Following a 48-hour incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for an additional 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxicity.

2.2.3. Apoptosis Assay (Flow Cytometry)

-

Cells are treated with this compound and/or paclitaxel for 24 hours.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Anti-inflammatory Activity Assay in Osteoarthritis Model

This protocol is based on the investigation of this compound's effect on IL-1β-stimulated chondrocytes.[9]

2.3.1. Chondrocyte Culture and Treatment

-

Primary mouse chondrocytes are isolated and cultured.

-

To establish an in vitro model of osteoarthritis, chondrocytes are stimulated with interleukin-1β (IL-1β).

-

The stimulated cells are then treated with various concentrations of this compound.

2.3.2. Gene Expression Analysis (RT-PCR)

-

Total RNA is extracted from the treated chondrocytes.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of inflammatory and catabolic genes, such as iNOS, TNF-α, IL-6, MMP-3, and MMP-13.

2.3.3. Protein Expression Analysis (Western Blot)

-

Total protein is extracted from the treated chondrocytes.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Collagen-II, MMP-13, p65, p-p65, and IκBα.

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Reversal of Paclitaxel Resistance in Ovarian Cancer

A significant finding is the ability of this compound to reverse resistance to the chemotherapeutic drug paclitaxel in ovarian cancer cells.[7][8]

Quantitative Data on Cytotoxicity and Resistance Reversal:

| Cell Line | Treatment | IC50 (μM) | Reversal Fold | Reference |

| A2780/T (Paclitaxel-Resistant) | Paclitaxel | Data not explicitly available | - | [7][8] |

| A2780/T (Paclitaxel-Resistant) | This compound + Paclitaxel | Data not explicitly available | Data not explicitly available | [7][8] |

Note: Specific IC50 values and reversal fold data were not available in the provided search results and would require access to the full-text articles.

Mechanism of Action: this compound reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.[7][8]

-

Src Inhibition: this compound inhibits the expression and phosphorylation of the Src kinase.

-

Downstream Effects: This inhibition leads to the downregulation of Pleiotrophin (PTN) and P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.

-

Outcome: By reducing P-gp expression and activity, this compound increases the intracellular concentration of paclitaxel, restoring its cytotoxic effects.[7][8]

Src/PTN/P-gp Signaling Pathway in Paclitaxel Resistance

Caption: this compound inhibits the Src/PTN/P-gp pathway to reverse paclitaxel resistance.

Anti-inflammatory Activity in Osteoarthritis

This compound has shown potential as a therapeutic agent for osteoarthritis by exerting anti-inflammatory effects.[9]

Quantitative Data on Anti-inflammatory Effects:

| Gene/Protein | Effect of this compound | Reference |

| iNOS (mRNA) | Significantly inhibited | [9] |

| TNF-α (mRNA) | Significantly inhibited | [9] |

| IL-6 (mRNA) | Significantly inhibited | [9] |

| MMP-3 (mRNA) | Significantly inhibited | [9] |

| MMP-13 (mRNA & Protein) | Significantly inhibited | [9] |

| Collagen-II (Protein) | Degradation inhibited | [9] |

| NF-κB Activation | Significantly suppressed | [9] |

Mechanism of Action: The anti-inflammatory effects of this compound in chondrocytes are mediated through the inhibition of the NF-κB signaling pathway.[9]

-

NF-κB Inhibition: In response to inflammatory stimuli like IL-1β, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory and catabolic genes.

-

This compound's Role: this compound suppresses the activation of NF-κB, likely by preventing the degradation of its inhibitor, IκBα, and inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[9]

-

Outcome: This leads to a reduction in the expression of inflammatory mediators (iNOS, TNF-α, IL-6) and matrix-degrading enzymes (MMP-3, MMP-13), thereby protecting the cartilage from degradation.[9]

NF-κB Signaling Pathway in Inflammation

Caption: this compound inhibits the NF-κB pathway to reduce inflammation.

Conclusion and Future Perspectives

This compound, a C21 steroidal glycoside from Marsdenia tenacissima, has emerged as a promising natural product with significant therapeutic potential. Its ability to reverse multidrug resistance in cancer and its potent anti-inflammatory properties warrant further investigation. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound, as well as conducting preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models. The development of synthetic routes to produce this compound and its analogues could also facilitate further pharmacological studies and potential drug development.

References

- 1. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

"Tenacissoside G" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroid glycoside isolated from the stems of Marsdenia tenacissima, has emerged as a compound of significant interest in pharmacological research. Exhibiting a complex polycyclic structure, it has demonstrated compelling biological activities, notably in the reversal of multidrug resistance (MDR) in cancer cells and as a potent anti-inflammatory agent with therapeutic potential for osteoarthritis. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of experimental protocols for its study and visual representations of its molecular interactions and signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is characterized by a complex steroidal aglycone core linked to a sugar moiety. Its intricate architecture is fundamental to its biological function.

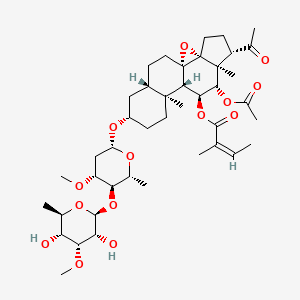

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 100 mg/mL (126.11 mM) | [2] |

| Insoluble in water | Inferred from solvent protocols | |

| Canonical SMILES | C--INVALID-LINK--=C/C)=O)[C@]1([H])[C@]23C)OC(C)=O">C@@([C@@H]4C(C)=O)[C@]5(CC4)[C@@]1(CC[C@@]2([H])C--INVALID-LINK--[C@H]6O--INVALID-LINK----INVALID-LINK--[C@H]7OC)([H])[C@@H]7O)([H])C[C@H]6OC">C@@HCC3)O5 | [2] |

Biological Activities and Mechanisms of Action

This compound has been shown to possess multiple biological activities, with its roles in cancer and inflammatory diseases being the most extensively studied.

Reversal of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). This compound has been identified as a potent agent capable of reversing P-gp-mediated MDR in cancer cells.[2]

Signaling Pathway for MDR Reversal:

The precise mechanism by which this compound reverses MDR is an active area of investigation. It is hypothesized to interact with and inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs.

Caption: Workflow of this compound in reversing P-gp-mediated MDR.

Anti-inflammatory Effects in Osteoarthritis

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of osteoarthritis (OA). It has been shown to alleviate OA by inhibiting the NF-κB signaling pathway.[3]

NF-κB Signaling Pathway Inhibition:

In inflammatory conditions like OA, pro-inflammatory stimuli lead to the activation of the NF-κB pathway, resulting in the transcription of genes encoding inflammatory mediators. This compound intervenes in this pathway, suppressing the inflammatory cascade.

Caption: this compound's inhibitory effect on the NF-κB pathway.

Experimental Protocols

This section outlines key experimental methodologies that have been employed in the study of this compound.

Isolation and Purification of this compound

This compound is naturally sourced from the stems of Marsdenia tenacissima. A general protocol for its isolation is as follows:

References

Tenacissoside G: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Bioactive Pregnane Glycoside from Marsdenia tenacissima

Introduction

Chemical and Physical Properties

Tenacissoside G is a polyoxypregnane glycoside with a complex chemical structure. Its fundamental properties are summarized below for reference.

| Property | Value | Source |

| Chemical Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| Class | C21 Steroidal Glycoside | [1] |

| Plant Source | Marsdenia tenacissima (Roxb.) Wight et Arn. | [2] |

Extraction and Isolation

General Experimental Protocol

-

Extraction: The dried and powdered roots of Marsdenia tenacissima (2.5 kg) are percolated with 95% ethanol (B145695) at room temperature three times, with each percolation lasting for three days. The resulting extracts are then combined and concentrated under reduced pressure to yield a concentrated extract.[3]

-

Partitioning: The concentrated extract is partitioned with ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.[3]

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on an MCI gel CHP 20P column, eluting with a gradient of methanol (B129727) in water (e.g., 30:70, 50:50, 80:20, 95:5 v/v) to yield several fractions.[3]

-

Further Purification: The fractions containing the compounds of interest are further purified using silica (B1680970) gel column chromatography with a solvent system such as dichloromethane-methanol (e.g., 25:1 to 3:1).[3] Subsequent purification steps may involve Sephadex LH-20 column chromatography and semi-preparative high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound.[3]

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in two key therapeutic areas: inflammation and oncology. Its mechanisms of action involve the modulation of critical cellular signaling pathways.

Anti-inflammatory Effects in Osteoarthritis

This compound has been shown to alleviate the symptoms of osteoarthritis by inhibiting the NF-κB signaling pathway.[4]

-

Inhibition of Pro-inflammatory Mediators: In in-vitro studies using primary mouse chondrocytes stimulated with IL-1β, this compound significantly inhibited the mRNA expression of pro-inflammatory and matrix-degrading enzymes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13).[4]

-

Protection of Extracellular Matrix: The compound also suppressed the degradation of Collagen-II, a key component of articular cartilage.[4]

-

Modulation of the NF-κB Pathway: The anti-inflammatory effects of this compound are mediated through the suppression of NF-κB activation. This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB and preventing the degradation of its inhibitory protein, IκBα.[4]

References

- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells [mdpi.com]

- 4. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Tenacissoside G: A Technical Guide for Researchers

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its pharmacological activities, including the reversal of multidrug resistance in cancer cells. Understanding its biosynthetic pathway is crucial for advancing research into its production, mechanism of action, and potential for metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of plant steroid biosynthesis. It details the proposed enzymatic steps leading to the formation of its aglycone and subsequent glycosylation. Furthermore, this document outlines common experimental protocols for the elucidation of such pathways and presents available quantitative data. Visual diagrams of the proposed pathway and a general experimental workflow are provided to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and pharmacology.

Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn., a plant belonging to the Apocynaceae family, is a rich source of bioactive C21 steroidal glycosides. Among these, this compound stands out due to its potent biological activities. Structurally, it is characterized by a polyhydroxylated pregnane-type aglycone and a sugar moiety attached at the C-3 position. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from basic metabolic precursors. While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established principles of steroid biosynthesis in plants.

This guide will first delineate the proposed biosynthetic route to this compound, starting from the mevalonate (B85504) (MVA) pathway and proceeding through key intermediates like cholesterol and pregnenolone (B344588). Subsequently, it will detail the likely enzymatic modifications, including hydroxylations and glycosylations, that lead to the final structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the MVA pathway, which produces the universal isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form squalene, which is then cyclized to form cycloartenol (B190886), a key intermediate in plant sterol biosynthesis. Through a series of enzymatic steps, cycloartenol is converted to cholesterol.

The pathway from cholesterol to the this compound aglycone involves several key transformations:

-

Side-chain cleavage: Cholesterol undergoes side-chain cleavage, catalyzed by a cytochrome P450 enzyme, to yield pregnenolone, the foundational C21 steroid.

-

Hydroxylations: The pregnenolone backbone is then subjected to a series of hydroxylation reactions at various positions, catalyzed by specific cytochrome P450 monooxygenases (CYP450s). These hydroxylations are critical for the biological activity of the final compound.

-

Acylations: The hydroxyl groups can be further modified by acylation reactions, where acyltransferases attach various acyl groups.

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the steroid aglycone.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the specific enzyme kinetics and reaction efficiencies within the this compound biosynthetic pathway. However, studies on the bioactivity of extracts from Marsdenia tenacissima and isolated compounds provide some quantitative measures of their effects.

| Compound/Extract | Bioassay | Result (IC50) | Reference |

| M. tenacissima Extract (MTE) | Anti-proliferative effect on ECs | 11.91±0.24 µl/ml | [1] |

| Marsdeoside J | Cytotoxicity against A549 cell line | 6.5 µM | [2] |

| Marsdeoside J | Cytotoxicity against HCT116 cell line | 18.1 µM | [2] |

This table will be updated as more specific data on the biosynthesis of this compound becomes available.

Experimental Protocols for Pathway Elucidation

The elucidation of a natural product biosynthetic pathway is a multifaceted process that employs a combination of biochemical, molecular, and analytical techniques. The following are key experimental protocols that can be applied to investigate the biosynthesis of this compound.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound and identify intermediates.

Methodology:

-

Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, or D-labeled mevalonate) to Marsdenia tenacissima plant tissues or cell cultures.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

-

Extraction and Purification: Extract the secondary metabolites, including this compound, from the plant material. Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the enzymes (CYP450s, UGTs, etc.) involved in the pathway.

Methodology:

-

Transcriptome Analysis: Perform RNA-seq on different tissues of Marsdenia tenacissima to identify candidate genes encoding biosynthetic enzymes that are co-expressed with this compound accumulation.

-

Gene Cloning and Expression: Clone the candidate genes and express the corresponding proteins in a heterologous host (e.g., E. coli or yeast).

-

Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays using putative substrates (e.g., pregnenolone for CYP450s, and the aglycone for UGTs).

-

Product Identification: Analyze the reaction products using LC-MS and NMR to confirm the function of the enzyme.

Virus-Induced Gene Silencing (VIGS)

Objective: To validate the function of candidate genes in vivo.

Methodology:

-

VIGS Vector Construction: Construct a VIGS vector containing a fragment of the target biosynthetic gene.

-

Agroinfiltration: Infiltrate young Marsdenia tenacissima plants with Agrobacterium tumefaciens carrying the VIGS construct.

-

Metabolite Analysis: After a period of gene silencing, extract and quantify the levels of this compound and its precursors in the silenced and control plants using LC-MS. A significant reduction in this compound levels in the silenced plants confirms the gene's role in the pathway.

Below is a diagram illustrating a general workflow for elucidating a plant natural product biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The convergence of advanced analytical techniques, genomics, and synthetic biology holds the key to unraveling the intricate enzymatic steps involved in its formation. Future efforts should focus on the identification and characterization of the specific CYP450s and UGTs responsible for the unique structural features of this compound. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmacologically active compound through metabolic engineering in microbial or plant-based systems. This will be instrumental in facilitating further preclinical and clinical investigations into the therapeutic potential of this compound.

References

Tenacissoside G: A Technical Guide to its Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of interest for its potential therapeutic applications. Preliminary biological screenings have predominantly focused on its anti-inflammatory properties, particularly in the context of osteoarthritis. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its mechanism of action, experimental protocols, and quantitative results. While the primary focus of existing research has been on its anti-inflammatory effects, the broader biological activity profile of this compound remains an area for future investigation.

Anti-inflammatory Activity in Osteoarthritis

The most well-documented biological activity of this compound is its potential to alleviate the symptoms of osteoarthritis. Studies have shown that it exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammation.

In Vitro Studies

In vitro experiments using primary mouse chondrocytes stimulated with interleukin-1β (IL-1β) to mimic an osteoarthritic environment have demonstrated the potent anti-inflammatory effects of this compound.[1]

Quantitative Data from In Vitro Assays

The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound on IL-1β-stimulated mouse chondrocytes.

| Biomarker | Effect of this compound | Method of Detection |

| iNOS mRNA | Significant Inhibition | Real-Time PCR |

| TNF-α mRNA | Significant Inhibition | Real-Time PCR |

| IL-6 mRNA | Significant Inhibition | Real-Time PCR |

| MMP-3 mRNA | Significant Inhibition | Real-Time PCR |

| MMP-13 mRNA | Significant Inhibition | Real-Time PCR |

| Collagen-II Degradation | Significant Inhibition | Western Blot, Immunofluorescence |

| NF-κB Activation | Significant Suppression | Western Blot (p-p65, IκBα) |

Note: "Significant Inhibition/Suppression" indicates a statistically significant decrease in the expression or activity of the biomarker in the presence of this compound compared to the IL-1β-stimulated control group.

In Vivo Studies

The anti-inflammatory effects of this compound have also been validated in a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis.[1]

Quantitative Data from In Vivo Assays

| Parameter | Effect of this compound | Method of Assessment |

| Articular Cartilage Damage | Decreased | Histological Analysis |

| OARSI Score | Reduced | Histological Scoring |

Note: These findings indicate that in vivo administration of this compound can protect against cartilage degradation and improve histological scores in a mouse model of osteoarthritis.

Experimental Protocols

In Vitro Anti-inflammatory Assay

1. Cell Culture and Treatment:

-

Primary mouse chondrocytes are isolated and cultured.

-

To establish an in vitro model of osteoarthritis, chondrocytes are stimulated with IL-1β.

-

Cells are then treated with varying concentrations of this compound.

2. RNA Isolation and Real-Time PCR:

-

Total RNA is extracted from the chondrocytes.

-

Reverse transcription is performed to synthesize cDNA.

-

Real-Time PCR is used to quantify the mRNA expression levels of inflammatory markers such as iNOS, TNF-α, IL-6, MMP-3, and MMP-13.

3. Protein Extraction and Western Blot Analysis:

-

Total protein is extracted from the chondrocytes.

-

Protein concentrations are determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against Collagen-II, MMP-13, p65, p-p65, and IκBα, followed by incubation with secondary antibodies.

-

Protein bands are visualized and quantified.

4. Immunofluorescence:

-

Chondrocytes are fixed and permeabilized.

-

Cells are incubated with a primary antibody against Collagen-II.

-

A fluorescently labeled secondary antibody is used for detection.

-

Images are captured using a fluorescence microscope to visualize the expression and localization of Collagen-II.

In Vivo Osteoarthritis Model

1. Animal Model:

-

A destabilization of the medial meniscus (DMM) surgical procedure is performed on mice to induce osteoarthritis.

2. Treatment:

-

Mice are treated with this compound (e.g., via oral gavage) for a specified period.

3. Histological Analysis:

-

At the end of the treatment period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

-

Sections of the joint are stained with Safranin O and Fast Green.

-

The severity of cartilage degradation is assessed using the Osteoarthritis Research Society International (OARSI) scoring system.

Signaling Pathway and Experimental Workflow Diagrams

References

Tenacissoside G: A Comprehensive Technical Guide to its Therapeutic Potential in Osteoarthritis and Cancer

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has emerged as a promising natural compound with significant therapeutic potential in distinct and challenging disease areas: osteoarthritis and chemoresistant ovarian cancer. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic effects of this compound, focusing on its validated targets and associated signaling pathways. We present a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling cascades to facilitate further research and drug development efforts.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and chronic pain, affecting millions worldwide. Current therapeutic strategies are largely palliative, highlighting the urgent need for disease-modifying agents. In the realm of oncology, paclitaxel (B517696) resistance in ovarian cancer remains a significant clinical hurdle, leading to poor patient outcomes. This compound has demonstrated compelling preclinical activity in both of these areas, operating through distinct molecular pathways. This guide will elucidate the current understanding of this compound's mechanisms of action, providing a foundational resource for its continued investigation and potential clinical translation.

Therapeutic Target 1: Osteoarthritis via NF-κB Signaling Pathway

This compound has been shown to alleviate the pathology of osteoarthritis by targeting the pro-inflammatory NF-κB signaling pathway. In OA, inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it upregulates the expression of genes involved in inflammation and cartilage degradation, including matrix metalloproteinases (MMPs) and other inflammatory cytokines.

This compound exerts its anti-osteoarthritic effects by inhibiting the activation of the NF-κB pathway.[1] This leads to a significant reduction in the expression of key catabolic and inflammatory mediators.

Quantitative Data: Effects of this compound on Osteoarthritis Markers

The following table summarizes the quantitative effects of this compound on key molecular markers in in vitro models of osteoarthritis.

| Target Gene/Protein | Cell Type | Treatment | Concentration of this compound | Fold Change vs. Control (IL-1β stimulated) | p-value | Reference |

| mRNA Expression | ||||||

| MMP-13 | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| MMP-3 | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| TNF-α | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| IL-6 | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| iNOS | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| Protein Expression | ||||||

| p-p65/p65 | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| IκBα | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↑ (Significant Increase) | <0.05 | [1] |

| 20 µM | ↑ (Significant Increase) | <0.01 | [1] | |||

| MMP-13 | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↓ (Significant Reduction) | <0.05 | [1] |

| 20 µM | ↓ (Significant Reduction) | <0.01 | [1] | |||

| Collagen-II | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | 10 µM | ↑ (Significant Increase) | <0.05 | [1] |

| 20 µM | ↑ (Significant Increase) | <0.01 | [1] |

Signaling Pathway Diagram: NF-κB Inhibition in Osteoarthritis

References

Tenacissoside G: A Technical Guide for Researchers in Traditional Chinese Medicine and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal saponin (B1150181) isolated from the traditional Chinese medicinal plant Marsdenia tenacissima (Roxb.) Wight et Arn, has garnered significant scientific interest for its potent pharmacological activities.[1] Traditionally used for its anti-inflammatory and anti-tumor properties, recent research has begun to elucidate the molecular mechanisms underpinning these effects, revealing its potential in modern therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its role in the management of osteoarthritis and its capacity to reverse multidrug resistance in ovarian cancer. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Marsdenia tenacissima, known in traditional Chinese medicine as "Tong Gu Teng" or "Black Bone Vine," has a long history of use in treating conditions characterized by inflammation and malignant growths. This compound is one of the primary bioactive constituents isolated from the stems of this plant.[1] It is a polycyclic C21 steroid characterized by a complex glycosidic structure. This guide will delve into the scientific evidence supporting the therapeutic potential of this compound, with a particular focus on its mechanisms of action in osteoarthritis and ovarian cancer.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | White to off-white solid | [1] |

Pharmacological Activity in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain and stiffness. Inflammation plays a crucial role in the pathogenesis of OA, with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) driving the expression of matrix-degrading enzymes and other inflammatory mediators.

This compound has demonstrated significant chondroprotective effects by mitigating the inflammatory cascade in osteoarthritis.[2] It effectively inhibits the expression of key inflammatory and catabolic markers, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13).[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound in osteoarthritis are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In chondrocytes stimulated with IL-1β, this compound suppresses the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes that encode for pro-inflammatory cytokines and matrix-degrading enzymes.[2]

Quantitative Data: Inhibition of Inflammatory Mediators

While specific IC50 values for the inhibition of inflammatory mediators by this compound are not yet fully reported in the literature, studies have demonstrated a significant, dose-dependent reduction in the expression of key inflammatory markers in IL-1β-stimulated chondrocytes.

| Target | Effect of this compound | Cell Type | Reference |

| iNOS expression | Significantly inhibited | Primary mouse chondrocytes | [2] |

| TNF-α expression | Significantly inhibited | Primary mouse chondrocytes | [2] |

| IL-6 expression | Significantly inhibited | Primary mouse chondrocytes | [2] |

| MMP-3 expression | Significantly inhibited | Primary mouse chondrocytes | [2] |

| MMP-13 expression | Significantly inhibited | Primary mouse chondrocytes | [2] |

| Collagen-II degradation | Significantly inhibited | Primary mouse chondrocytes | [2] |

| NF-κB activation | Significantly suppressed | Primary mouse chondrocytes | [2] |

Reversal of Multidrug Resistance in Ovarian Cancer

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). This compound has been shown to reverse resistance to the chemotherapeutic agent paclitaxel (B517696) in P-gp-overexpressing ovarian cancer cells.[3][4]

Mechanism of Action: Inhibition of the Src/PTN/P-gp Signaling Axis

This compound circumvents paclitaxel resistance by inhibiting the Src/Pleiotrophin (PTN)/P-gp signaling axis.[3] It acts by inhibiting the expression and phosphorylation of the Src kinase. This, in turn, downregulates the expression and activity of the downstream targets PTN and P-gp.[3] The reduced P-gp activity leads to increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic effects.[1] This mechanism involves the regulation of cell proliferation, induction of apoptosis, and inhibition of cell migration.[3][4]

Quantitative Data: Reversal of Paclitaxel Resistance

The efficacy of this compound in reversing paclitaxel resistance is quantified by the "reversal fold," which is the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in combination with a non-toxic concentration of this compound.

| Cell Line | Drug Combination | Effect | Reference |

| A2780/T (Paclitaxel-resistant ovarian cancer) | This compound + Paclitaxel | Reverses paclitaxel resistance | [3] |

Note: The specific reversal fold value is detailed in the cited publication.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Model of Osteoarthritis

Objective: To induce an osteoarthritic phenotype in primary chondrocytes for the evaluation of therapeutic agents.

Protocol:

-

Isolate primary chondrocytes from the articular cartilage of mice or rats.

-

Culture the chondrocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

At approximately 80% confluency, replace the culture medium with serum-free DMEM for 12-24 hours to synchronize the cells.

-

Induce the osteoarthritic phenotype by treating the chondrocytes with 10 ng/mL of recombinant IL-1β for 24-48 hours.[2]

-

Co-treat the cells with varying concentrations of this compound to assess its chondroprotective effects.

-

Harvest the cell lysates for protein analysis (Western blot) and the culture supernatant for cytokine and MMP analysis (ELISA).

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To quantify the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Protocol:

-

Lyse the treated chondrocytes using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][6]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability (CCK-8) Assay for Drug Resistance Reversal

Objective: To determine the effect of this compound on the cytotoxicity of paclitaxel in resistant ovarian cancer cells.

Protocol:

-

Seed A2780/T cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Include wells with untreated cells as a control.

-

Incubate the cells for 24-48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for paclitaxel with and without this compound.

Apoptosis Assay (Hoechst 33342 and Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and paclitaxel treatment.

Protocol:

-

Treat A2780/T cells with this compound, paclitaxel, or a combination of both for 24 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Hoechst 33342 solution to a final concentration of 1 µg/mL and propidium iodide (PI) to a final concentration of 5 µg/mL.

-

Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Hoechst 33342 is excited by a UV laser and detected in the blue channel, while PI is excited by a 488 nm laser and detected in the red channel.

-

Differentiate cell populations: live cells (Hoechst dim, PI negative), early apoptotic cells (Hoechst bright, PI negative), and late apoptotic/necrotic cells (Hoechst bright, PI positive).

Western Blot Analysis of Src/PTN/P-gp Pathway Proteins

Objective: To measure the expression and phosphorylation of proteins in the Src/PTN/P-gp signaling pathway.

Protocol:

-

Lyse treated ovarian cancer cells and quantify protein concentration as described in section 4.2.

-

Perform SDS-PAGE and protein transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against p-Src (Tyr416), Src, PTN, P-gp, and a loading control overnight at 4°C.[7]

-

Follow steps 7-10 from the protocol in section 4.2 for washing, secondary antibody incubation, and detection.

Conclusion and Future Directions

This compound, a key bioactive compound from Marsdenia tenacissima, exhibits significant therapeutic potential rooted in its traditional use and validated by modern scientific investigation. Its ability to modulate critical inflammatory and drug resistance pathways, specifically the NF-κB and Src/PTN/P-gp signaling cascades, positions it as a promising candidate for the development of novel therapies for osteoarthritis and drug-resistant cancers.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship for its therapeutic effects.

-

Toxicology and Safety Assessment: Rigorous toxicological studies are essential to determine the safety profile of this compound for potential clinical applications.

-

Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of this compound in patients with osteoarthritis and paclitaxel-resistant ovarian cancer.

-

Structural Optimization: Medicinal chemistry efforts could be directed towards synthesizing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound. The detailed protocols and pathway visualizations are intended to serve as valuable resources for designing and executing further preclinical and clinical investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells | Semantic Scholar [semanticscholar.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Basal and IL-1β enhanced chondrocyte chemotactic activity on monocytes are co-dependent on both IKKα and IKKβ NF-κB activating kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Src and tubulin in mucinous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Tenacissoside G: A Spectroscopic and Structural Elucidation Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic analysis of Tenacissoside G, a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a complex natural product belonging to the family of C21 steroidal glycosides, which are characteristic constituents of the plant Marsdenia tenacissima. This plant has a long history of use in traditional medicine, and its extracts are known to possess a range of biological activities. The precise chemical structure of this compound has been determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide details the methodologies employed in its isolation and the interpretation of the spectroscopic data that led to its structural confirmation.

Isolation and Purification

The isolation of this compound from the dried stems of Marsdenia tenacissima is a multi-step process involving extraction and chromatographic separation. A generalized protocol is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate (B1210297). The fraction containing the C21 steroidal glycosides is enriched in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, commonly a mixture of petroleum ether and ethyl acetate with increasing proportions of ethyl acetate, is employed to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by preliminary analysis (e.g., Thin Layer Chromatography), are further purified using preparative HPLC. A C18 reversed-phase column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Tenacissoside G: A Technical Guide to a C21 Steroidal Glycoside with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G is a C21 steroidal glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the stems of Marsdenia tenacissima, a plant with a long history in traditional medicine, this compound has emerged as a compound of significant scientific interest.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its classification, structural elucidation, mechanisms of action, and the experimental protocols used for its characterization. The document synthesizes current research to highlight its potential in oncology—specifically in overcoming multidrug resistance—and in treating inflammatory conditions like osteoarthritis. All quantitative data, signaling pathways, and experimental workflows are presented in structured tables and diagrams to facilitate in-depth understanding and further research.

Classification and Structure Elucidation

This compound belongs to the family of C21 steroidal glycosides, which are characterized by a 21-carbon steroid aglycone linked to one or more sugar moieties. These compounds are predominantly found in plants of the Apocynaceae family, including the genus Marsdenia.[3][4] The structural backbone and attached sugar chains are crucial for their biological function.

Isolation and Purification Protocol

The isolation of this compound from its natural source, the stems of Marsdenia tenacissima, is a multi-step process involving extraction and chromatography. The following is a representative protocol based on methods for isolating similar compounds from this plant.[5][6]

-

Extraction : Air-dried and powdered stems of M. tenacissima are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity. C21 steroidal glycosides like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography : The ethyl acetate fraction is subjected to repeated column chromatography.

-

Silica (B1680970) Gel Chromatography : The fraction is first separated on a silica gel column using a gradient elution system, often starting with chloroform (B151607) and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:1 to 10:1 v/v).

-

Sephadex LH-20 Chromatography : Fractions containing the target compound are further purified on a Sephadex LH-20 column, typically eluting with a methanol-chloroform mixture (e.g., 1:1 v/v) to remove pigments and smaller molecules.

-

-

Preparative HPLC : Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient to yield pure this compound.[7]

Structural Data

The structure of this compound was elucidated using extensive spectroscopic analysis, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₄₂H₆₄O₁₄ | [9] |

| Molecular Weight | 792.96 g/mol | [9] |

| Mass Spectrometry | ESI-MS analysis is used to confirm the molecular weight. | [7] |

| ¹H-NMR Data | Specific proton chemical shifts are detailed in the literature, confirming the steroidal nucleus and sugar moieties. | [7][8] |

| ¹³C-NMR Data | Specific carbon chemical shifts are detailed in the literature, confirming the 42 carbon atoms of the structure. | [7][8] |

Note: The detailed ¹H and ¹³C NMR chemical shift assignments are found in the supplementary materials of the cited literature.[8]

References

- 1. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. C21 steroid-enriched fraction refined from Marsdenia tenacissima inhibits hepatocellular carcinoma through the coordination of Hippo-Yap and PTEN-PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cao.labshare.cn:10580 [cao.labshare.cn:10580]

Tenacissoside G: An In-depth Technical Guide on Initial Cytotoxicity Screening in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of interest in oncology research. Preliminary studies indicate its potential as a cytotoxic agent against various cancer cell lines, suggesting its promise for further investigation as a novel anti-cancer therapeutic. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Data Presentation: Cytotoxicity of this compound

Initial cytotoxicity screenings have been performed on paclitaxel-resistant ovarian cancer and various colorectal cancer cell lines. While the primary research articles detailing the standalone cytotoxic effects of this compound were not publicly accessible, the available information from abstracts indicates its activity in these cancer models. The following tables summarize the reported effects; however, specific IC50 values for this compound as a single agent are not available in the reviewed literature.

Table 1: Cytotoxicity of this compound in Paclitaxel-Resistant Ovarian Cancer Cells

| Cell Line | Cancer Type | Assay | Observed Effect | IC50 Value (this compound alone) |

| A2780/T | Paclitaxel-Resistant Ovarian Cancer | CCK-8 | Reverses paclitaxel (B517696) resistance, induces apoptosis, inhibits migration and proliferation.[1] | Data not available |

Table 2: Cytotoxicity of this compound in Colorectal Cancer Cells

| Cell Line | Cancer Type | Assay | Observed Effect | IC50 Value (this compound alone) |

| HCT116 | Colorectal Carcinoma | CCK-8 | Dose-dependent growth inhibitory activity. | Data not available |

| HT29 | Colorectal Adenocarcinoma | CCK-8 | Dose-dependent growth inhibitory activity. | Data not available |

| SW480 | Colorectal Adenocarcinoma | CCK-8 | Dose-dependent growth inhibitory activity. | Data not available |

| SW620 | Colorectal Adenocarcinoma (Metastatic) | CCK-8 | Dose-dependent growth inhibitory activity. | Data not available |

| LoVo | Colorectal Adenocarcinoma | CCK-8 | Dose-dependent growth inhibitory activity. | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Cell Viability and Cytotoxicity Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cell proliferation and cytotoxicity assays.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Assay: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This method is used to detect and differentiate between apoptotic, necrotic, and live cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Signaling Pathway: Inhibition of Src/PTN/P-gp Axis in Ovarian Cancer

This compound has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[1]

Signaling Pathway: Induction of p53-Mediated Apoptosis in Colorectal Cancer

In colorectal cancer cells, this compound is suggested to potentiate the effects of 5-fluorouracil (B62378) by inducing p53-mediated apoptosis.

References

Tenacissoside G: Initial Findings on Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial findings regarding the anti-inflammatory properties of Tenacissoside G, a flavonoid isolated from Marsdenia tenacissima. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the implicated signaling pathways.

Core Findings: Inhibition of Pro-inflammatory Mediators

Initial research indicates that this compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of several pro-inflammatory mediators. Studies have demonstrated its potential in mitigating inflammation, particularly in the context of osteoarthritis[1]. The primary mechanism of action appears to be the suppression of the NF-κB signaling pathway[1].

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro and in vivo studies on this compound and the closely related compound, Tenacissoside H, which shares a similar structural backbone and exhibits related anti-inflammatory activities[2][3][4].

Table 1: In Vitro Effects of this compound on Inflammatory Markers in IL-1β-stimulated Mouse Chondrocytes [1]

| Marker | Effect of this compound | Significance |

| iNOS mRNA | Significantly Inhibited | p < 0.05 |

| TNF-α mRNA | Significantly Inhibited | p < 0.05 |

| IL-6 mRNA | Significantly Inhibited | p < 0.05 |

| MMP-3 mRNA | Significantly Inhibited | p < 0.05 |

| MMP-13 mRNA | Significantly Inhibited | p < 0.05 |

| Collagen-II Degradation | Significantly Inhibited | p < 0.05 |

| NF-κB Activation | Significantly Suppressed | p < 0.05 |

Table 2: In Vivo Effects of this compound in a DMM-induced Osteoarthritis Mouse Model [1]

| Parameter | Effect of this compound | Outcome |

| Articular Cartilage Damage | Decreased | Protective Effect |

| OARSI Score | Reduced | Improved Joint Health |

Table 3: Effects of Tenacissoside H on Inflammatory Cytokine mRNA Expression in LPS-induced Zebrafish [2][3][4]

| Cytokine | Effect of Tenacissoside H | Pathway Implication |

| TNF-α | Substantially Suppressed | NF-κB, p38 MAPK |

| IL-1β | Substantially Suppressed | NF-κB, p38 MAPK |

| IL-8 | Substantially Suppressed | NF-κB, p38 MAPK |

| COX-2 | Substantially Suppressed | NF-κB, p38 MAPK |

| iNOS (nos2b) | Substantially Suppressed | NF-κB, p38 MAPK |

| IL-10 | Accelerated Expression | Anti-inflammatory |

Implicated Signaling Pathways

The anti-inflammatory effects of this compound and its analogues are primarily attributed to the modulation of the NF-κB and p38 MAPK signaling pathways. These pathways are critical regulators of the inflammatory response[2][5].

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like IL-1β or LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[1][2][6][7]. This compound has been shown to suppress the phosphorylation of p65 and inhibit the degradation of IκBα, thereby blocking NF-κB activation[1].

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, are crucial for transducing extracellular signals into cellular responses, including inflammation[2][5]. Lipopolysaccharide (LPS) can activate the p38 MAPK pathway, leading to the production of pro-inflammatory cytokines[2]. Studies on the related compound Tenacissoside H have shown that it can ameliorate the phosphorylation of p38, suggesting an inhibitory effect on this pathway[2].

Caption: p38 MAPK signaling pathway and the inhibitory action of Tenacissoside H.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and H.

In Vitro Anti-inflammatory Assay in Mouse Chondrocytes[1]

-

Cell Culture and Treatment:

-

Primary mouse chondrocytes are isolated and cultured.

-

To establish an osteoarthritis model, chondrocytes are induced with Interleukin-1β (IL-1β).

-

Cells are then treated with varying concentrations of this compound.

-

-

RNA Extraction and Real-Time PCR:

-

Total RNA is extracted from the chondrocytes.

-

Reverse transcription is performed to synthesize cDNA.

-

Real-time PCR is conducted to quantify the mRNA expression levels of target genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13) using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

-

Protein Extraction and Western Blot Analysis:

-

Total protein is extracted from the treated chondrocytes.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65, and IκBα.

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence:

-

Chondrocytes are fixed and permeabilized.

-

Cells are incubated with a primary antibody for Collagen-II.

-

A fluorescently labeled secondary antibody is then applied.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope to visualize Collagen-II expression.

-

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 3. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish [agris.fao.org]

- 4. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IKK/NF‐κB and ROS signal axes are involved in Tenacissoside H mediated inhibitory effects on LPS‐induced inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An Exploratory Technical Guide on the Neuroprotective Effects of Tenacissoside G

Disclaimer: As of December 2025, direct experimental research on the neuroprotective effects of Tenacissoside G is not available in the public domain. This guide, therefore, presents a hypothetical framework for its investigation, drawing upon established methodologies and the known mechanisms of structurally similar neuroprotective compounds. The quantitative data and experimental protocols outlined herein are based on studies of analogous saponins (B1172615) and are intended to serve as a comprehensive blueprint for future research into the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. A key pathological mechanism underlying this neuronal damage is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. This leads to cellular damage, inflammation, and ultimately, apoptosis or programmed cell death. Consequently, there is a pressing need for the discovery and development of novel neuroprotective agents that can mitigate these harmful processes.

This compound, a steroidal saponin, represents a promising candidate for neuroprotective drug discovery. While direct evidence is pending, the well-documented neuroprotective activities of other saponins, such as various ginsenosides, suggest that this compound may exert its effects through the modulation of critical cell signaling pathways involved in cellular defense and survival. This guide explores the potential neuroprotective mechanisms of this compound, focusing on the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and the Nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathways. We present a series of hypothetical experimental protocols and data tables to guide the exploratory research of this compound's neuroprotective efficacy.

Hypothesized Neuroprotective Mechanisms of this compound

Based on the actions of analogous compounds, we hypothesize that this compound confers neuroprotection against oxidative stress-induced neuronal injury via a dual mechanism involving the activation of the PI3K/Akt and Nrf2/HO-1 signaling pathways.

-